

HPLC method for quantification of 5,5'-Thiodisalicylic acid

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Compound of Interest

Compound Name: 5,5'-Thiodisalicylic acid

Cat. No.: B167642

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An Application Note for the Quantification of **5,5'-Thiodisalicylic Acid** by High-Performance Liquid Chromatography

Introduction

5,5'-Thiodisalicylic acid (TDS) is an organosulfur compound that can be relevant as a process impurity, degradation product, or a key intermediate in the synthesis of various pharmaceutical and polymeric materials.[1][2] Its structure, consisting of two salicylic acid molecules linked by a thioether bond, presents a unique analytical challenge. A robust and reliable analytical method is crucial for its quantification to ensure product quality, safety, and process control in research and drug development.

This application note presents a detailed protocol for the quantitative determination of **5,5'-Thiodisalicylic acid** using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be specific, accurate, and precise. Furthermore, this document provides a comprehensive framework for the validation of the analytical procedure in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Scientific Principles and Method Rationale

The selection of the analytical methodology is grounded in the physicochemical properties of **5,5'-Thiodisalicylic acid**.

Choice of Separation Mode: Reversed-Phase HPLC

Reversed-phase chromatography is the standard and most versatile mode in HPLC.[5] **5,5'-Thiodisalicylic acid**, with its calculated XLogP3 of 3.4, possesses sufficient non-polar character to be retained on a non-polar stationary phase, such as C18.[1] This mode allows for separation based on hydrophobic interactions between the analyte and the stationary phase, using a polar mobile phase.

Mobile Phase Selection and pH Control

The analyte contains two carboxylic acid functional groups and two phenolic hydroxyl groups. In solution, these acidic groups can exist in an equilibrium between their protonated (neutral) and deprotonated (anionic) forms. This ionization can lead to poor chromatographic performance, including broad, tailing peaks and shifting retention times.[5]

To mitigate these effects, the mobile phase must be acidified. By incorporating an acid like formic acid or phosphoric acid, the pH of the mobile phase is lowered, suppressing the ionization of the carboxylic acid and phenolic groups. This forces the equilibrium towards the more non-polar, neutral form of the molecule, resulting in enhanced retention, improved peak symmetry, and a more robust and reproducible separation.[5] A mixture of water and a miscible organic solvent like acetonitrile provides the necessary polarity range to elute the analyte with a reasonable retention time.

Detection

The presence of the salicylic acid chromophore in the structure of TDS allows for sensitive detection using a standard UV-Vis spectrophotometer. Based on related thio- and salicylic acid compounds, a detection wavelength in the range of 300-330 nm is expected to provide good sensitivity.[6]

Materials and Methodology

Equipment and Consumables

- HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software (e.g., Chromeleon™, Empower™).

- Analytical balance (0.01 mg readability).
- pH meter.
- Volumetric flasks (Class A).
- Pipettes (Class A).
- Syringes and 0.45 µm syringe filters (e.g., PTFE, PVDF).
- HPLC vials.
- Ultrasonic bath.

Chemicals and Reagents

- **5,5'-Thiodisalicylic acid** reference standard (>98% purity).[\[1\]](#)
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Formic acid (reagent grade, ~99%).
- Water (HPLC or Milli-Q grade).

Proposed Chromatographic Conditions

The following conditions are a robust starting point for method development and validation.

Parameter	Proposed Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m (e.g., Luna, Zorbax, Purospher)
Mobile Phase A	0.1% (v/v) Formic Acid in Water
Mobile Phase B	0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program	0-15 min: 40% to 70% B; 15-17 min: 70% to 40% B; 17-20 min: 40% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Injection Volume	10 μ L
Detection	UV at 326 nm
Run Time	20 minutes

Experimental Protocols

Preparation of Solutions

Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This solution is used for dissolving the reference standard and samples.

Mobile Phase A (0.1% Formic Acid in Water):

- Measure 1.0 mL of formic acid.
- Transfer it into a 1000 mL volumetric flask containing approximately 900 mL of HPLC-grade water.
- Fill to the mark with water and mix thoroughly.
- Filter through a 0.45 μ m membrane filter and degas before use.

Mobile Phase B (0.1% Formic Acid in Acetonitrile):

- Measure 1.0 mL of formic acid.
- Transfer it into a 1000 mL volumetric flask containing approximately 900 mL of HPLC-grade acetonitrile.
- Fill to the mark with acetonitrile and mix thoroughly.
- Filter through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution (500 µg/mL):

- Accurately weigh approximately 25 mg of **5,5'-Thiodisalicylic acid** reference standard into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
- Allow the solution to return to room temperature.
- Dilute to the mark with the diluent and mix well.

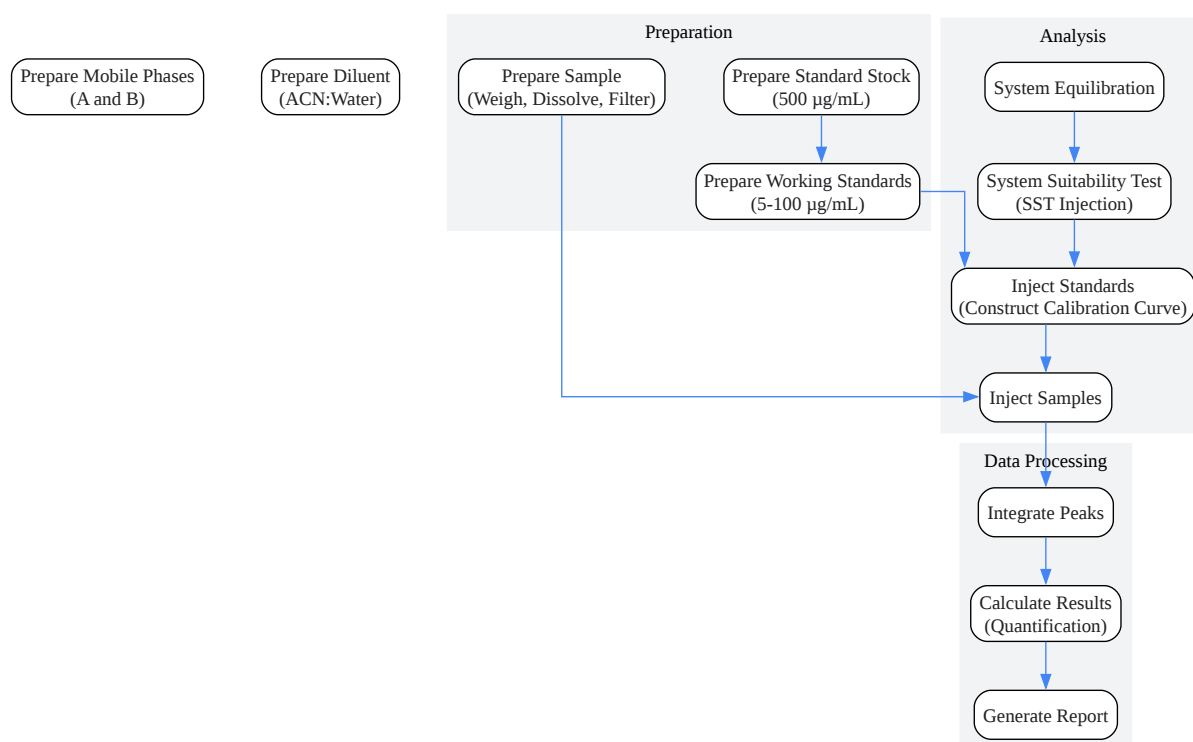
Working Standard Solutions (for Linearity): Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the diluent to cover the expected concentration range of the samples. A suggested range is 5 µg/mL to 100 µg/mL.

Concentration (µg/mL)	Volume of Stock (500 µg/mL)	Final Volume (mL)
5	0.1 mL	10
10	0.2 mL	10
25	0.5 mL	10
50	1.0 mL	10
100	2.0 mL	10

Sample Preparation Protocol

- Accurately weigh a portion of the sample powder expected to contain approximately 25 mg of **5,5'-Thiodisalicylic acid** into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature.
- Dilute to the mark with the diluent and mix thoroughly.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial.
- Note: Further dilution may be necessary to bring the sample concentration within the validated linear range of the method.

Analytical Workflow Diagram



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Caption: Overall workflow for the HPLC quantification of **5,5'-Thiodisalicylic acid**.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as per ICH Q2(R2) guidelines.[7]

System Suitability

Before commencing any validation or sample analysis, the suitability of the chromatographic system must be established. A working standard (e.g., 50 µg/mL) is injected five times. The results must conform to the predefined criteria.

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	> 2000
%RSD of Peak Area	$\leq 2.0\%$
%RSD of Retention Time	$\leq 1.0\%$

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. Protocol:

- Inject the diluent (blank) to demonstrate no interference at the retention time of the TDS peak.
- Inject a standard solution of TDS.
- If available, inject solutions of known impurities or placebo to show that they do not co-elute with the TDS peak.
- Perform forced degradation studies (acid, base, peroxide, heat, light) on a sample and demonstrate that the degradation product peaks are resolved from the main TDS peak. A PDA detector is invaluable here for checking peak purity.

Linearity and Range

Protocol:

- Prepare a series of at least five concentrations of TDS standard across the proposed range (e.g., 5-100 µg/mL, which is 10% to 200% of a target concentration of 50 µg/mL).
- Inject each concentration in triplicate.
- Plot a graph of the mean peak area versus concentration.
- Perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (r^2) should be ≥ 0.999 .

Accuracy (Recovery)

Protocol:

- Prepare a sample matrix (placebo) and spike it with the TDS reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- Prepare each concentration level in triplicate (total of 9 preparations).
- Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-day Precision): Protocol: Analyze six independent preparations of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be $\leq 2.0\%$.

Intermediate Precision (Inter-day Ruggedness): Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The %RSD for the combined data from both days should be $\leq 2.0\%$.

Limit of Quantitation (LOQ)

LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Protocol:

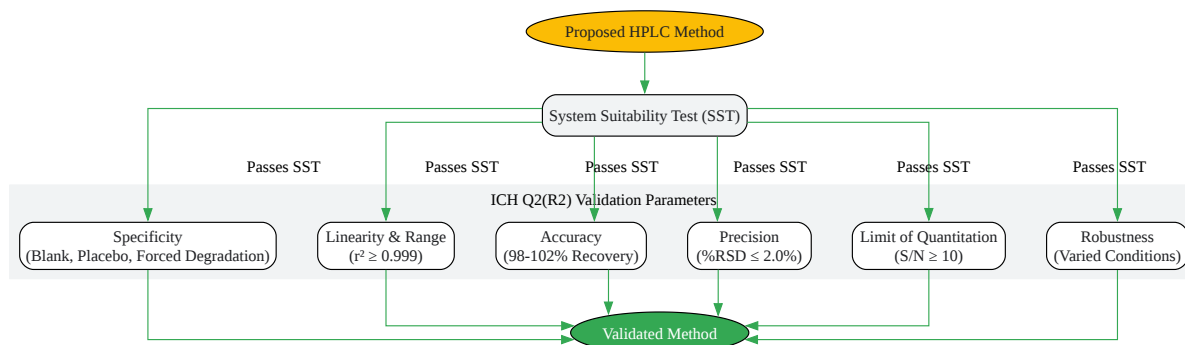
- Establish the LOQ based on the signal-to-noise ratio (S/N of 10:1) or by preparing a series of dilute solutions and identifying the concentration for which the precision (%RSD) is acceptable (e.g., $\leq 10\%$).
- Confirm the LOQ by injecting six preparations at the determined concentration and verifying the precision.

Robustness

Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

- Flow Rate (± 0.1 mL/min).
- Column Temperature (± 2 °C).
- Mobile Phase Composition (e.g., vary % Acetonitrile by $\pm 2\%$). Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Method Validation Logic Diagram



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Caption: Logical flow for validating the HPLC method according to ICH guidelines.

Conclusion

The proposed reversed-phase HPLC method provides a reliable and robust framework for the quantification of **5,5'-Thiodisalicylic acid**. The use of a C18 column with an acidified mobile phase ensures excellent peak shape and reproducible separation. The detailed validation protocol, grounded in ICH guidelines, provides a clear pathway for researchers and drug development professionals to establish this method as a trustworthy tool for quality control and research applications. Adherence to the described system suitability criteria and validation protocols will ensure that the analytical data generated is accurate, precise, and fit for its intended purpose.

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